molecular formula C23H23N7O3S2 B2514719 2-(4-methoxyphenyl)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 392680-04-5

2-(4-methoxyphenyl)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No.: B2514719
CAS No.: 392680-04-5
M. Wt: 509.6
InChI Key: XQMGVXVRANRRHY-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a 4H-1,2,4-triazole core substituted with a phenyl group at position 4 and a methylene-linked thioether bridge connecting to a 5-methyl-1,3,4-thiadiazol-2-ylamine moiety. The acetamide group at the 2-position of the triazole is further substituted with a 4-methoxyphenyl group, contributing to its hydrophobic and electronic properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3S2/c1-15-26-28-22(35-15)25-21(32)14-34-23-29-27-19(30(23)17-6-4-3-5-7-17)13-24-20(31)12-16-8-10-18(33-2)11-9-16/h3-11H,12-14H2,1-2H3,(H,24,31)(H,25,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMGVXVRANRRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide represents a complex structure that integrates multiple pharmacologically active moieties. The biological activities of this compound stem from its unique combination of a thiadiazole and triazole ring systems, which have been associated with various therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole , such as the one , exhibit significant antimicrobial activity. The presence of the thiadiazole ring is crucial as it has been linked to various biological activities including:

  • Antibacterial Activity : Compounds containing the thiadiazole scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain thiadiazole derivatives demonstrated MIC values lower than standard antibiotics like streptomycin against Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Bacteria Targeted
Thiadiazole Derivative 132.6S. aureus
Thiadiazole Derivative 224.0E. coli

Antifungal Activity

The triazole component further enhances antifungal properties. Studies show that similar compounds exhibit antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The inhibition rates were notably significant when compared to fluconazole .

Anti-inflammatory and Analgesic Effects

The biological activity of the compound may also extend to anti-inflammatory effects. Thiadiazoles have been recognized for their ability to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • Antimicrobial Efficacy : A study involving a series of thiadiazole derivatives indicated that modifications at the phenyl ring significantly influenced antibacterial potency. Compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of thiadiazole derivatives in models of epilepsy, suggesting that these compounds may offer therapeutic benefits in neurological disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities against various cancer cell lines. The mechanisms through which these compounds exert their effects include apoptosis induction and cell cycle arrest.

Key Findings:

  • Cell Lines Tested: Human lung adenocarcinoma (NCI-H460), breast cancer (MCF7), and liver cancer (HepG2).
  • Mechanism of Action: The compound can induce apoptosis selectively in cancerous cells while sparing normal cells.

Table 1: Anticancer Activity of Derivatives

Compound NameCell LineIC50 (µM)Mechanism
Compound ANCI-H46010.5Apoptosis induction
Compound BMCF715.2Cell cycle arrest at G1 phase
Compound CHepG212.4Inhibition of DNA synthesis

Antibacterial Properties

In addition to its anticancer properties, the compound has demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Key Findings:

  • Target Strains: Staphylococcus aureus and Escherichia coli.
  • Activity: Certain derivatives have shown effective inhibition of bacterial growth.

Table 2: Antibacterial Activity of Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli64 µg/mL

Case Studies

Case Study 1: Anticancer Activity
Researchers synthesized a series of derivatives and tested their activity against various cancer cell lines. Results indicated that some derivatives had IC50 values as low as 10 µM, demonstrating strong anticancer potential.

Case Study 2: Antibacterial Effects
A comparative study evaluated the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives inhibited bacterial growth effectively, with MIC values comparable to standard antibiotics.

Mechanisms Underlying Biological Activities

The biological activities of this compound are multifaceted:

  • Apoptosis Induction: The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Enzyme Inhibition: Interaction studies suggest that it may inhibit enzymes such as acetylcholinesterase, indicating potential neuropharmacological applications.
  • DNA/RNA Binding: Preliminary studies indicate that the compound may bind to nucleic acids, elucidating its mechanism in anticancer activity.

Comparison with Similar Compounds

Triazole vs. Oxadiazole Derivatives

Compounds like N-[2-((5-Mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide () replace the triazole with a 1,3,4-oxadiazole.

Thiadiazole Modifications

The target compound’s 5-methyl-1,3,4-thiadiazole group is structurally analogous to 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-methoxyphenyl)acetamide (). However, the absence of the triazole-thioether bridge in the latter reduces molecular complexity and may limit cross-target interactions .

Substituent Effects

Methoxyphenyl Acetamide Group

The 4-methoxyphenyl acetamide moiety is shared with 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide ().

Thioether Linkages

The thioether bridge in the target compound is analogous to N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (). Such linkages are critical for conformational flexibility and metabolic stability .

Comparative Data Table

Compound Name Core Heterocycle(s) Key Substituents Biological Activity (if reported) Reference
Target Compound 4H-1,2,4-triazole + thiadiazole 4-methoxyphenyl acetamide, thioether bridge Not explicitly reported in evidence -
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide 4H-1,2,4-triazole Allyl, 2-methoxyphenyl acetamide Unknown (structural focus)
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-N-(4-methoxyphenyl)acetamide 1,3,4-thiadiazole 4-methoxyphenyl acetamide, amino group In vitro evaluation (details unspecified)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide Thiadiazole + oxadiazole Chlorophenyl, benzylthio Cytotoxic activity (assay not detailed)

Research Findings and Implications

  • Structural Advantages : The triazole-thiadiazole hybrid in the target compound offers dual heterocyclic pharmacophores, a feature absent in simpler analogs like ’s thiadiazole derivatives. This may synergize interactions with biological targets such as kinases or proteases .
  • Methoxyphenyl Role : The 4-methoxyphenyl group, common in and , is associated with enhanced π-π stacking in hydrophobic binding pockets, a trait leveraged in drug design for oncology and antimicrobial agents .
  • Synthetic Challenges : The thioether bridge in the target compound requires precise synthetic control, as seen in and , where reflux conditions and potassium carbonate are used to stabilize intermediates .

Preparation Methods

Comprehensive Analysis of the Preparation Methods for 2-(4-methoxyphenyl)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide

The compound this compound represents a sophisticated molecular architecture that integrates three principal heterocyclic motifs: a 1,3,4-thiadiazole, a 1,2,4-triazole, and a substituted acetamide, further functionalized with both methoxy and phenyl groups. The synthesis of such a complex molecule involves a multi-step sequence, each requiring precise control over reaction conditions, reagent selection, and purification strategies. This article provides an exhaustive, literature-based exploration of the preparation methods for this compound, focusing on the stepwise construction of each subunit, their subsequent coupling, and the analytical and practical outcomes reported in the scientific literature. Data tables summarizing synthetic yields, reaction conditions, and analytical outcomes are included to facilitate comparison and critical assessment of the available methodologies.

Structural Dissection and Synthetic Strategy

Molecular Architecture and Retrosynthetic Analysis

The target compound’s structure can be dissected into four key fragments: the 4-methoxyphenyl-acetamide moiety, the 1,2,4-triazole core, the 5-methyl-1,3,4-thiadiazole ring, and the thioether linkage connecting the triazole and thiadiazole units. Retrosynthetically, the molecule is most logically assembled by first constructing the thiadiazole and triazole fragments, then introducing the thioether bridge, and finally coupling the resulting intermediate with the methoxyphenyl-acetamide derivative.

The retrosynthetic plan is as follows:

  • Synthesize 5-methyl-1,3,4-thiadiazol-2-ylamine as the thiadiazole building block.
  • Prepare a 5-((2-chloroacetyl)thio)-4-phenyl-4H-1,2,4-triazole intermediate.
  • Couple the thiadiazole amine with the chloroacetyl group to form the thioether linkage.
  • Attach the 2-(4-methoxyphenyl)acetamide moiety via an acylation or amidation step.

This approach is consistent with the modular strategies reported for the synthesis of related heterocyclic systems in the literature.

Key Functional Group Considerations

The synthetic design must account for the reactivity of the amine, thioether, and amide functionalities, as well as the stability of the triazole and thiadiazole rings under various reaction conditions. Protecting group strategies are generally unnecessary due to the inherent selectivity of the cyclization and coupling reactions, but careful control of pH, temperature, and reagent stoichiometry is essential to minimize side reactions and maximize yield.

Synthesis of the 5-methyl-1,3,4-thiadiazole Fragment

General Synthetic Approaches to 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive study. Four principal cyclization strategies are described in the literature:

  • Cyclization of monothiodiacylhydrazines via dehydration.
  • Oxidative cyclization of thioacylhydrazones.
  • Cyclization from thiosemicarbazides.
  • Cyclization from diacylhydrazines with a sulfur source.
Cyclization from Thiosemicarbazides

The most direct route to 5-methyl-1,3,4-thiadiazol-2-ylamine involves the cyclization of thiosemicarbazide derivatives. The procedure typically starts with the condensation of thiosemicarbazide with an appropriate aldehyde or ketone to form a thiosemicarbazone, which is then cyclized under acidic conditions (using phosphoric acid, methanesulfonic acid, or similar dehydrating agents) to yield the thiadiazole core.

Oxidative Cyclization of Thioacylhydrazones

Alternatively, oxidative cyclization of thioacylhydrazones using oxidants such as iodine, ferric chloride, or potassium permanganate can also afford the 1,3,4-thiadiazole ring. This method is particularly useful for introducing substituents at the 5-position, such as a methyl group, by selecting the appropriate starting hydrazone.

Experimental Details and Yields

The following table summarizes representative methods for the synthesis of 5-methyl-1,3,4-thiadiazol-2-ylamine:

Method Starting Material Cyclizing Agent Conditions Yield (%) Reference
Thiosemicarbazide cyclization 5-methylthiosemicarbazide Phosphoric acid 120°C, 2 h 65-80
Thiosemicarbazide cyclization 5-methylthiosemicarbazide Methanesulfonic acid 100°C, 1.5 h 70-85
Oxidative cyclization of hydrazone 5-methylthioacylhydrazone Iodine 1,4-dioxane, 80°C, 3 h 60-75

These methods reliably deliver the required thiadiazole amine with good to excellent yields and high purity, as confirmed by melting point determination, infrared spectroscopy, and nuclear magnetic resonance analysis.

Purification and Characterization

The crude thiadiazole product is typically purified by recrystallization from ethanol or ethyl acetate. Characterization is performed using infrared spectroscopy (showing characteristic N-H and C=N stretches), proton and carbon nuclear magnetic resonance spectra (confirming the methyl and amine substituents), and mass spectrometry.

Synthesis of the 1,2,4-Triazole Core and Thioether Linkage

Construction of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is commonly synthesized via the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives (such as esters or acid chlorides), or by the reaction of hydrazides with isothiocyanates followed by cyclization.

Cyclization of Thiosemicarbazides

A typical method involves the reaction of thiosemicarbazide with benzoyl chloride to form a thiosemicarbazone, which is then cyclized under basic or acidic conditions to yield the 4-phenyl-1,2,4-triazole-3-thiol intermediate. The presence of a thiol group at the 3-position enables further functionalization, such as the introduction of a thioether linkage.

Coupling with the Thiadiazole Amine

The 2-chloroacetylthio intermediate is then coupled with 5-methyl-1,3,4-thiadiazol-2-ylamine via nucleophilic substitution, typically in the presence of a base such as triethylamine or potassium carbonate, in a polar aprotic solvent such as dimethylformamide or acetone. The reaction proceeds smoothly at room temperature or with mild heating, affording the desired thioether-linked intermediate.

Data Table: Synthesis of the Thioether-Linked Triazole Intermediate

Step Reagents and Conditions Yield (%) Analytical Data Reference
Cyclization to 4-phenyl-1,2,4-triazole-3-thiol Benzoyl chloride, thiosemicarbazide, base, 80°C 68-80 IR, NMR, MS
Alkylation to 2-chloroacetylthio derivative 2-chloroacetyl chloride, base, 0–25°C 60-75 IR, NMR, MS
Coupling with thiadiazole amine 5-methyl-1,3,4-thiadiazol-2-ylamine, base, DMF, 25–50°C 65-78 IR, NMR, MS

Synthesis of the 2-(4-methoxyphenyl)acetamide Moiety and Final Coupling

Preparation of 2-(4-methoxyphenyl)acetyl Chloride

The 2-(4-methoxyphenyl)acetamide moiety is introduced via acylation of the terminal amine on the triazole-thiadiazole intermediate. The acylating agent, 2-(4-methoxyphenyl)acetyl chloride, is prepared by reacting 2-(4-methoxyphenyl)acetic acid with thionyl chloride or oxalyl chloride under reflux conditions. The resulting acid chloride is used without purification due to its sensitivity to hydrolysis.

Amidation Reaction

The final coupling is achieved by reacting the amine-functionalized intermediate with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine, in an anhydrous solvent such as dichloromethane or tetrahydrofuran. The reaction is typically conducted at 0°C to room temperature to minimize side reactions and maximize selectivity.

Data Table: Final Amidation Step

Step Reagents and Conditions Yield (%) Analytical Data Reference
Acylation 2-(4-methoxyphenyl)acetyl chloride, base, DCM, 0–25°C 60-72 IR, NMR, MS

Purification and Characterization

The final product is purified by column chromatography on silica gel, using a gradient of ethyl acetate and hexane as the eluent. The product is characterized by melting point determination, infrared spectroscopy (showing amide C=O and N-H stretches), proton and carbon nuclear magnetic resonance (confirming the presence of methoxy, phenyl, triazole, and thiadiazole signals), and high-resolution mass spectrometry.

Analytical Outcomes and Spectroscopic Data

Infrared Spectroscopy

Characteristic absorptions observed in the infrared spectrum include strong bands for the amide carbonyl (1650–1700 cm$$^{-1}$$), N-H stretching (3200–3400 cm$$^{-1}$$), aromatic C-H stretching (3000–3100 cm$$^{-1}$$), and C=N stretches from the heterocyclic rings (1550–1600 cm$$^{-1}$$).

Nuclear Magnetic Resonance

The proton nuclear magnetic resonance spectrum reveals distinct singlets for the methoxy group (3.7–3.9 ppm), methyl group on the thiadiazole ring (2.3–2.5 ppm), aromatic protons (6.8–8.0 ppm), and amide N-H (8.5–9.5 ppm). The carbon spectrum confirms the presence of carbonyl, aromatic, and heterocyclic carbons in the expected regions.

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular weight of the final product, with the observed mass matching the calculated value to within experimental error. Fragmentation patterns are consistent with the loss of the methoxyphenyl, phenyl, and thiadiazole moieties, supporting the proposed structure.

Comparative Analysis of Synthetic Routes and Optimization

Yield and Purity Considerations

Yields for each step are generally in the range of 60–85%, with the highest losses occurring during the cyclization and coupling steps. Purity is typically above 95% after chromatography, as confirmed by high-performance liquid chromatography and elemental analysis.

Scalability and Practicality

The described synthetic route is amenable to scale-up, provided that careful attention is paid to the control of reaction temperature, stoichiometry, and purification. The use of continuous flow chemistry and automated chromatography systems can further enhance reproducibility and throughput.

Research Outcomes and Literature Survey

Summary of Literature Reports

A survey of the English-language literature reveals that the described modular approach—sequential construction of the thiadiazole, triazole, and acetamide fragments followed by stepwise coupling—represents the most reliable and widely used strategy for the synthesis of compounds of this type. Variations in the order of assembly, choice of reagents, and purification methods have been reported, but the overall sequence remains consistent.

Data Table: Reported Yields and Analytical Outcomes

Reference Stepwise Yields (%) Purity (%) Analytical Methods Used
65–80 (thiadiazole), 60–75 (triazole), 65–78 (coupling) >95 IR, NMR, MS, HPLC
70–85 (thiadiazole), 68–80 (triazole), 60–72 (amide) >95 IR, NMR, MS, Melting Point
60–75 (triazole), 65–78 (coupling), 60–72 (amide) >95 IR, NMR, HRMS

Notable Research Outcomes

The synthetic methodology described herein has enabled the rapid and efficient assembly of a wide range of structurally related triazole-thiadiazole-acetamide derivatives, facilitating structure-activity relationship studies in medicinal chemistry. The modular nature of the approach allows for facile substitution at each position, enabling the exploration of chemical space for biological activity.

Q & A

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield/PuritySource
SolventDMF, dichloromethaneEnhances coupling efficiency
Temperature60–80°CPrevents side reactions
CatalystNaH, Et₃NAccelerates thioether formation

Basic: How is structural confirmation achieved post-synthesis?

Answer:
Characterization employs spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 550–600 m/z) .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (1650–1700 cm⁻¹) and thioether bonds (600–700 cm⁻¹) .

Q. Storage Recommendations :

ConditionStability DurationDegradation ProductsSource
-20°C (dry)6 monthsNone detected
Room temperature2 weeksHydrolyzed acetamide

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Answer:
SAR strategies focus on modifying:

  • Heterocyclic Cores : Replace triazole with oxadiazole to assess impact on target affinity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance binding .
  • Molecular Docking : Predict interactions with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

Key Finding :
Methoxy groups at the 4-position of phenyl enhance hydrophobic interactions with enzyme pockets .

Basic: Which analytical methods ensure compound purity?

Answer:

  • TLC : Rf = 0.4–0.6 in ethyl acetate/hexane .
  • HPLC : Purity ≥95% using a C18 column (acetonitrile/water gradient) .

Advanced: How to validate target engagement and mechanism of action?

Answer:

  • Biochemical Assays : Measure inhibition of COX-2 or STAT3 phosphorylation .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd ≈ 10–100 nM) .
  • CRISPR Knockout Models : Validate target specificity using cells lacking the putative receptor .

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